Difloxacin D3 hydrochloride (methyl D3)
Overview
Description
Difloxacin D3 Hydrochloride, also known as methyl D3, is a labelled Difloxacin hydrochloride . Difloxacin is a fluoroquinolone antibiotic commonly used in veterinary medicine .
Synthesis Analysis
The synthesis of Difloxacin involves several steps. The starting materials ethyl 2,4,5-trifluorobenzoylacetate, [formyl-13C]-triethyl orthoformate, and [15N]-4-fluoroaniline are reacted to form an intermediate compound . This intermediate is then cyclized and the resulting compound is reacted with 1-methylpiperazine to form Difloxacin .
Molecular Structure Analysis
The molecular formula of Difloxacin D3 Hydrochloride is C21D3H16F2N3O3 . It has a molecular weight of 402.4 .
Physical And Chemical Properties Analysis
Difloxacin D3 Hydrochloride is a solid substance . It has a molecular weight of 492.92 .
Scientific Research Applications
Environmental Impact and Soil Microbial Communities
Soil Bacterial Community Response to Manure from Difloxacin-Treated Pigs : A study analyzed the effect of manure from pigs treated with difloxacin (DIF) on soil bacterial communities. The use of DIF-manure significantly altered the bacterial composition in soil and increased the abundance of certain resistance genes. The study highlights the environmental impact of veterinary antibiotics on soil microbial ecosystems (Jechalke et al., 2014).
Impact of Difloxacin-Contaminated Manure on Soil Microbial Functions : Research assessing DIF-spiked manure's effect on soil microbial communities found that DIF can influence microbial biomass, soil respiration, and other functions, with effects observable up to one month after application. This study underlines the environmental implications of difloxacin use in agriculture (Kotzerke et al., 2011).
Antibiotic Degradation and Photolysis
Degradation of Sarfloxacin Hydrochloride by Synthetic Material : A study exploring the photodegradation of difloxacin hydrochloride, used in treating various bacterial infections in animals, found that synthetic materials like BiVO4 could degrade these antibiotics, offering a potential method for reducing environmental contamination by veterinary antibiotics (Zhang et al., 2021).
Photolysis of Difloxacin in Aqueous Systems : Research into the photodegradation of difloxacin in water identified various factors that influence its degradation rate, such as pH and the presence of humic substances. This study is significant in understanding the environmental fate of difloxacin and related antibiotics (Prabhakaran et al., 2009).
Veterinary Medicine and Aquaculture Applications
- Pharmacokinetics of Difloxacin in Crucian Carp : A study on the pharmacokinetics of difloxacin in crucian carp after oral administration provided insights into the drug's behavior in aquatic species, important for its use in aquaculture. The research found that water temperature significantly affects the drug's pharmacokinetics, impacting its usage in fish farming (Ding et al., 2006).
Analytical Methodology
- Analysis of Difloxacin and its Impurities : A study developed a high-performance liquid chromatographic method for separating and determining difloxacin and its impurities, demonstrating its applicability for quality assurance and monitoring the synthesis of difloxacin (Rao & Nagaraju, 2004).
properties
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-[4-(trideuteriomethyl)piperazin-1-yl]quinoline-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O3.ClH/c1-24-6-8-25(9-7-24)19-11-18-15(10-17(19)23)20(27)16(21(28)29)12-26(18)14-4-2-13(22)3-5-14;/h2-5,10-12H,6-9H2,1H3,(H,28,29);1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMGBGLSDVIOHL-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Difloxacin D3 hydrochloride (methyl D3) | |
CAS RN |
1173021-89-0 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1173021-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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